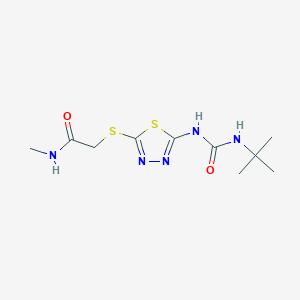

2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide” is a chemical compound that contains a 1,3,4-thiadiazole nucleus . This nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Applications De Recherche Scientifique

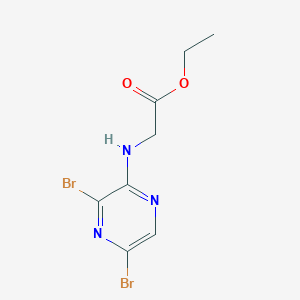

Molecular Structure and Synthesis

Research on 1,3,4-thiadiazole derivatives, such as the title compound, has revealed their potential due to unique structural characteristics. These compounds exhibit strong interactions between sulfonyl groups and the thiadiazole ring, indicating possible applications in materials science and pharmaceuticals due to their reactive nature and structural stability (Pedregosa et al., 1996).

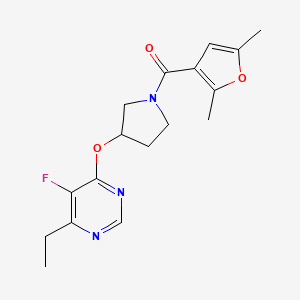

Pharmacological Applications

The title compound's derivatives have been explored for their potential as pharmacological agents. Studies have focused on their roles as inhibitors for enzymes like glutaminase, highlighting their application in cancer therapy by attenuating the growth of cancer cells (Shukla et al., 2012). Additionally, antimicrobial evaluations of novel thiadiazole and thiazolidinone derivatives indicate promising antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Darwish et al., 2014; Gouda et al., 2010).

Antiproliferative and Anticancer Activity

The exploration of thiadiazole derivatives in anticancer research has shown significant outcomes. Certain derivatives have been identified with potent antiproliferative activities against various cancer cell lines, offering a pathway for the development of new anticancer drugs (Juszczak et al., 2008; Karabanovich et al., 2016).

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal properties of 1,3,4-thiadiazole derivatives have been extensively studied, revealing their efficacy against a broad spectrum of bacterial and fungal pathogens. This positions them as candidates for further development into antimicrobial and antifungal agents (Sych et al., 2019; Muhi-eldeen et al., 1988).

Orientations Futures

The 1,3,4-thiadiazole nucleus and its derivatives have been established as pharmacologically significant scaffolds due to their broad and potent activity . Future research could focus on exploring the potential of “2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide” in various pharmacological activities.

Propriétés

IUPAC Name |

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O2S2/c1-10(2,3)13-7(17)12-8-14-15-9(19-8)18-5-6(16)11-4/h5H2,1-4H3,(H,11,16)(H2,12,13,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIRANOPFHZRKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B2364801.png)

![13-(3-nitrophenyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2364804.png)

![N-(4-chlorophenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2364810.png)

![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2364816.png)

![N-(2,3-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2364821.png)